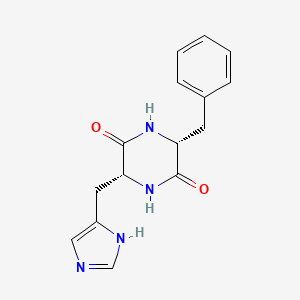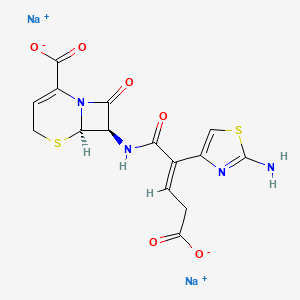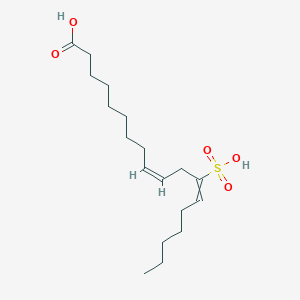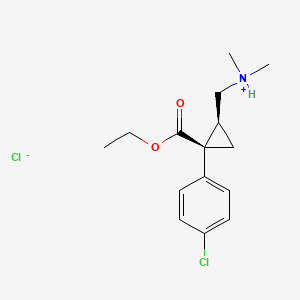
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a cyclopropane ring, a chlorophenyl group, and a dimethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with p-chlorophenyl magnesium bromide to form the corresponding Grignard reagent. This intermediate is then reacted with dimethylaminomethyl chloride under controlled conditions to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester.
- Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, methyl ester.
Uniqueness
The unique combination of the cyclopropane ring, chlorophenyl group, and dimethylamino moiety in Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride gives it distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
85467-68-1 |
|---|---|
Molecular Formula |
C15H21Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
[(1S,2R)-2-(4-chlorophenyl)-2-ethoxycarbonylcyclopropyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-4-19-14(18)15(9-12(15)10-17(2)3)11-5-7-13(16)8-6-11;/h5-8,12H,4,9-10H2,1-3H3;1H/t12-,15+;/m1./s1 |
InChI Key |
AEVJDZFTXCBMHZ-YLCXCWDSSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=C(C=C2)Cl.[Cl-] |
Canonical SMILES |
CCOC(=O)C1(CC1C[NH+](C)C)C2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



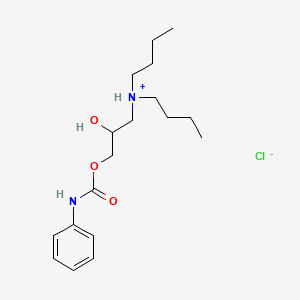
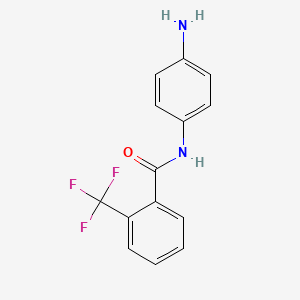
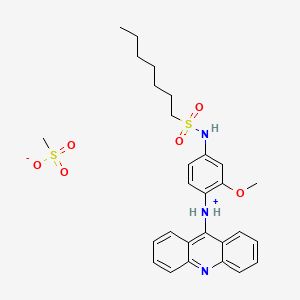
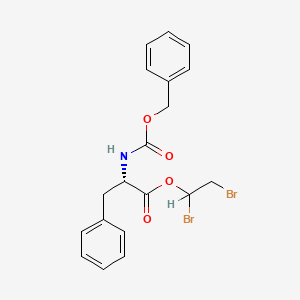
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
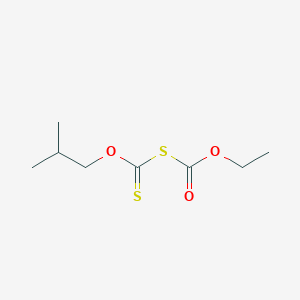
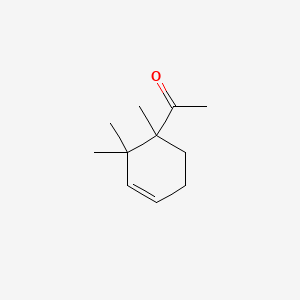
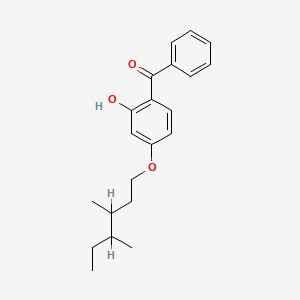
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
